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3,N(4)-Ethenodeoxycytidine - 68498-26-0

3,N(4)-Ethenodeoxycytidine

Catalog Number: EVT-426618
CAS Number: 68498-26-0
Molecular Formula: C11H13N3O4
Molecular Weight: 251.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,N(6)-Ethenodeoxyadenosine (εdA)

Compound Description: 1,N(6)-Ethenodeoxyadenosine (εdA) is an exocyclic DNA adduct formed by the reaction of DNA with lipid peroxidation products like 4-hydroxy-2-nonenal. It is a known promutagenic lesion, primarily causing A --> T transversions. [, , , ]

Relevance: 1,N(6)-Ethenodeoxyadenosine is structurally similar to 3,N(4)-Ethenodeoxycytidine, sharing the characteristic etheno ring modification. Both adducts are formed through reactions with lipid peroxidation products and are implicated in carcinogenesis due to their mutagenic potential. [, , , ] Both are often studied together as biomarkers of DNA damage. [, , ] Studies also indicate that both compounds might be repaired by different pathways despite their similar origin. []

1,N(2)-Ethenodeoxyguanosine (1,N(2)-εdG)

Compound Description: 1,N(2)-Ethenodeoxyguanosine (1,N(2)-εdG) is another exocyclic DNA adduct belonging to the etheno-lesion family. Like εdA and 3,N(4)-Ethenodeoxycytidine, it is generated by the interaction of DNA with lipid peroxidation products. []

Relevance: This compound shares a close structural resemblance to 3,N(4)-Ethenodeoxycytidine, with the etheno ring modifying the guanine base. The presence of all three etheno adducts (εdA, 1,N(2)-εdG, and 3,N(4)-Ethenodeoxycytidine) is often investigated in studies exploring DNA damage induced by lipid peroxidation and oxidative stress. []

3-Methyldeoxycytidine (m(3)dC)

Compound Description: 3-Methyldeoxycytidine is a modified deoxycytidine base with a methyl group at the 3-position. While not an exocyclic adduct like 3,N(4)-Ethenodeoxycytidine, it also affects DNA polymerase activity. []

O(4)-Ethylthymidine (O(4)etT)

Compound Description: O(4)-Ethylthymidine is a DNA adduct formed by the reaction of ethylating agents with thymidine. It is considered a miscoding lesion. []

Relevance: Although structurally different from 3,N(4)-Ethenodeoxycytidine, O(4)-Ethylthymidine is studied alongside it as a potential biomarker for cigarette smoke exposure and related carcinogenesis. [] Both are persistent DNA lesions and their presence is associated with increased genomic instability. []

3,N(4)-Etheno-2'-ribocytidine (εrC)

Compound Description: 3,N(4)-Etheno-2'-ribocytidine (εrC) is the ribonucleotide counterpart of 3,N(4)-Ethenodeoxycytidine, featuring an etheno ring modification on the cytidine base within an RNA molecule. []

Relevance: This compound possesses a very similar structure to 3,N(4)-Ethenodeoxycytidine, differing only in the sugar moiety (ribose in εrC and deoxyribose in 3,N(4)-Ethenodeoxycytidine). [] This structural similarity also translates to their effects on topoisomerase IIα activity, with both compounds stimulating DNA cleavage mediated by the enzyme. []

Pyrimido[1,2-a]purin-10(3H)-one Deoxyribose (M1dG)

Compound Description: Pyrimido[1,2-a]purin-10(3H)-one deoxyribose (M1dG) is an exocyclic DNA adduct formed by the reaction of malondialdehyde with deoxyguanosine. []

Relevance: While structurally different from 3,N(4)-Ethenodeoxycytidine, M1dG exhibits a similar ability to enhance DNA cleavage mediated by topoisomerase IIα. [] This shared characteristic makes it relevant in the context of understanding how DNA lesions, including 3,N(4)-Ethenodeoxycytidine, interact with topoisomerase IIα and potentially contribute to DNA damage.

1,N(2)-Propanodeoxyguanosine

Compound Description: 1,N(2)-propanodeoxyguanosine is an exocyclic DNA adduct. []

Relevance: Like 3,N(4)-Ethenodeoxycytidine, it interacts with topoisomerase IIα and enhances DNA cleavage mediated by the enzyme. [] Although the structures differ, their shared ability to modulate topoisomerase IIα activity is noteworthy.

Overview

3,N(4)-Ethenodeoxycytidine is a modified nucleoside that arises from the reaction of deoxycytidine with certain electrophilic agents, particularly those derived from environmental pollutants and chemical carcinogens. This compound is significant due to its implications in mutagenesis and carcinogenesis, as it can lead to miscoding during DNA replication. The presence of 3,N(4)-ethenodeoxycytidine in DNA has been associated with exposure to substances such as vinyl chloride and bis(chloroethyl)nitrosourea, highlighting its relevance in toxicology and cancer research.

Source

3,N(4)-Ethenodeoxycytidine is formed primarily through the metabolic activation of vinyl chloride and other related compounds. These substances undergo biotransformation in the body, leading to the generation of reactive intermediates that can modify nucleic acids, resulting in the formation of etheno adducts like 3,N(4)-ethenodeoxycytidine .

Classification

This compound belongs to a class of chemicals known as exocyclic DNA adducts. These adducts are characterized by their formation from the reaction of nucleophilic sites on DNA bases with electrophilic species, which can lead to structural changes in the DNA molecule that affect its integrity and function .

Synthesis Analysis

Methods

The synthesis of 3,N(4)-ethenodeoxycytidine typically involves the reaction of 2-deoxycytidine with electrophiles such as 2-chloroacetaldehyde under acidic conditions. Various synthetic routes have been developed to produce this compound reliably, including automated phosphoramidite methods for incorporation into oligodeoxynucleotides .

Technical Details

The synthesis process often requires careful control of pH and reaction conditions to ensure high yields and purity. For instance, studies have shown that 3,N(4)-ethenodeoxycytidine can be synthesized via a two-step process: first forming an intermediate adduct followed by purification steps such as chromatography to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular structure of 3,N(4)-ethenodeoxycytidine features an etheno group at the N(4) position of the cytidine base. This modification alters the hydrogen bonding properties of the nucleoside, which can lead to mispairing during DNA replication.

Data

  • Molecular Formula: C₁₁H₁₄N₄O₃
  • Molecular Weight: 262.26 g/mol
  • Structural Characteristics: The presence of an etheno group introduces a double bond between carbon atoms adjacent to the nitrogen atom at position 4, impacting its reactivity and interaction with DNA polymerases .
Chemical Reactions Analysis

Reactions

3,N(4)-Ethenodeoxycytidine participates in various chemical reactions that can lead to further modifications or degradation products. It is known to undergo hydrolysis under physiological conditions, which can convert it into other nucleoside forms such as 3-(hydroxyethyl)-2'-deoxyuridine .

Technical Details

The reactivity of 3,N(4)-ethenodeoxycytidine is influenced by factors such as pH and the presence of specific enzymes. For example, it serves as a substrate for uracil-DNA glycosylase in Escherichia coli, which recognizes and excises this adduct during DNA repair processes .

Mechanism of Action

Process

The mechanism by which 3,N(4)-ethenodeoxycytidine induces mutations involves its incorporation into DNA during replication. When DNA polymerases encounter this modified base, they may insert incorrect nucleotides opposite it, leading to point mutations or frameshifts.

Data

Kinetic studies have shown that the incorporation rates of nucleotides opposite 3,N(4)-ethenodeoxycytidine vary depending on the type of nucleotide and the specific DNA polymerase used. For instance, adenine and guanine are often incorporated opposite this lesion, resulting in potential miscoding events .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and organic solvents like methanol
  • Stability: Relatively stable under dry conditions but can hydrolyze in aqueous solutions over time.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of an etheno group; susceptible to hydrolysis and other modifications.
  • Spectroscopic Data: Characterized by techniques such as NMR spectroscopy and mass spectrometry for structural confirmation .
Applications

3,N(4)-Ethenodeoxycytidine is utilized in scientific research primarily for studying DNA damage mechanisms and repair processes. It serves as a model compound for investigating how environmental carcinogens affect genetic material and contribute to mutagenesis. Additionally, it has applications in understanding the biochemical pathways involved in cancer development and assessing risks associated with exposure to certain chemicals .

Introduction to 3,N(4)-Ethenodeoxycytidine

3,N(4)-Ethenodeoxycytidine (εdC) is a promutagenic exocyclic DNA adduct characterized by an additional five-membered ring bridging the N3 and N4 positions of the cytosine base. This structural modification arises from the reaction of DNA with reactive electrophiles, primarily derived from environmental carcinogens or endogenous lipid peroxidation products. εdC has garnered significant scientific interest due to its established role in mutagenesis, association with human diseases (including cancer), and potential utility as a biomarker for oxidative stress. Its presence in cellular DNA underscores the constant interplay between environmental exposures, metabolic processes, and genomic stability [2] [6].

Chemical Identity and Structural Characteristics

εdC (Chemical Abstracts Service Registry Number: Not explicitly provided in search results; PubChem CID: 107769 [1]) possesses the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol. The defining feature is the etheno bridge (–CH=CH–) fused across the 3,N4 positions of 2'-deoxycytidine, creating a planar pyrimidine ring system with significant structural and electronic perturbations compared to unmodified cytosine [1] [10].

Crystallographic studies of DNA duplexes containing εdC (notably within the Dickerson-Drew dodecamer sequence 5′-CGCGAATTεCGCG-3′, where εC* denotes the adducted nucleotide) reveal key structural insights [2]:

  • Localized Distortion: While the overall B-form DNA helix is maintained, significant local distortion occurs at the lesion site. The εdC residue adopts a syn conformation about the glycosyl bond, contrasting with the typical anti conformation of unmodified deoxycytidine.
  • Base Pairing Disruption: The εdC:G base pair (where G is the complementary base) exhibits severe non-planarity and buckling. Hydrogen bonding is significantly altered or disrupted compared to a canonical Watson-Crick base pair.
  • Minor Groove Impact: The bulky etheno ring protrudes into the minor groove, causing widening and subtle alterations in groove dimensions near the lesion site.
  • Neighboring Effects: Structural perturbations extend to the immediately flanking base pairs (primarily the 5' and 3' neighbors), leading to deviations in base stacking and helical parameters, although these effects diminish rapidly with distance.

Thermodynamic Destabilization: εdC imposes substantial energetic penalties on DNA duplex stability. This destabilization is remarkably large compared to many other DNA lesions and is largely independent of the base opposite the adduct (e.g., G, A, T, or C) or the immediate sequence context. The primary thermodynamic origin is a significant unfavorable change in enthalpy (ΔH), attributed to the loss of stabilizing stacking interactions and the energetic cost of accommodating the distorted local structure. Entropic contributions (ΔS) are generally small [6].

Table 1: Structural and Thermodynamic Impact of εdC in Duplex DNA

CharacteristicObservationSignificance
Global Helix ConformationB-form DNA maintainedLesion does not induce global conformational switches (e.g., to A-form or Z-form)
Local Base ConformationεdC adopts syn glycosidic bond conformationFundamental shift from normal cytosine geometry, impacting base pairing
Base Pair Geometry (εdC:G)Severely distorted, non-planar, buckled; loss of canonical H-bondingDirect cause of replication errors; potential recognition signal for repair
Minor GrooveWidened at lesion site due to etheno bridge protrusionAlters groove dimensions critical for protein-DNA interactions (e.g., repair enzymes, transcription factors)
Propagation of DistortionLimited to lesion site and immediate flanking base pairsLocalized structural impact
ΔDuplex Stability (ΔG°₃₇)Large unfavorable change (positive ΔΔG°), magnitude depends slightly on sequence but consistently destabilizingReduces duplex melting temperature (Tm); increases single-stranded character; may facilitate repair enzyme access
Primary Thermodynamic OriginLarge unfavorable enthalpy change (ΔΔH)Reflects loss of stacking energy and strain energy associated with local distortion
Entropic Contribution (TΔΔS)Generally smallIndicates that the destabilization is primarily enthalpic, not related to changes in conformational freedom upon duplex formation/binding

Endogenous and Exogenous Sources of DNA Adduct Formation

εdC arises in cellular DNA through two primary pathways: exposure to exogenous industrial chemicals and endogenous metabolic processes linked to oxidative stress.

  • Exogenous Sources:
  • Vinyl Chloride (VC): This industrial monomer, used in PVC production, is a major exogenous source. VC is metabolically activated primarily in the liver by cytochrome P450 2E1 (CYP2E1) to chloroethylene oxide (CEO). CEO is a highly reactive epoxide that alkylates DNA bases, forming several adducts including εdC, 1,N⁶-ethenodeoxyadenosine (εdA), and 7-(2-oxoethyl)guanine (oxetG). Studies in rats exposed to VC (500 ppm) showed εdC formation in liver, lung, and brain DNA, with adduct levels correlating with organ susceptibility to VC-induced carcinogenesis (e.g., liver angiosarcoma). Molar ratios in these tissues were approximately oxetG/εdC ≈ 30 and oxetG/εdA ≈ 80, indicating εdC is a significant, though not the most abundant, VC-derived adduct [2] [7].
  • Ethyl Carbamate (Urethane): This carcinogen, found in fermented foods and beverages, is metabolized to vinyl carbamate epoxide, which similarly reacts with DNA to form etheno adducts like εdC and εdA [3].
  • Endogenous Sources:
  • Lipid Peroxidation (LPO): The major endogenous source involves reactive aldehydes generated during the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs). Key intermediates include malondialdehyde (MDA) and notably 4-hydroxy-2-nonenal (HNE). HNE undergoes further oxidation (e.g., via epoxidation) to form reactive epoxides (e.g., 2,3-epoxy-4-hydroxynonanal, EHN) capable of reacting with DNA bases to form exocyclic adducts, primarily εdA and εdC. This pathway is significantly amplified under conditions of oxidative stress [2] [4] [8].
  • Chronic Inflammation & Metal Overload: Diseases associated with chronic inflammation (e.g., chronic infections, inflammatory bowel disease) and disorders of metal metabolism (e.g., Wilson's disease [copper overload], primary hemochromatosis [iron overload]) exhibit elevated levels of εdC and εdA in tissue DNA. This is attributed to increased ROS generation (via Fenton chemistry catalyzed by Cu⁺/Fe²⁺ and inflammatory cell activation) driving LPO and subsequent DNA adduct formation [2] [4].

Table 2: Sources and Contributing Factors for εdC Formation in DNA

Source CategorySpecific Agent/ProcessReactive IntermediateKey Contributing FactorsEvidence
ExogenousVinyl Chloride (VC)Chloroethylene oxide (CEO)Occupational exposure; Liver metabolism (CYP2E1)Detected in liver/lung/brain DNA of VC-exposed rats; Adduct levels correlate with tumor incidence [7]
Ethyl Carbamate (Urethane)Vinyl carbamate epoxideDietary intake; Metabolic activationFormation of εdC/εdA in rodent models; Implicated in carcinogenicity [3]
EndogenousLipid Peroxidation (LPO) of ω-6 PUFAs4-Hydroxy-2-nonenal (HNE) → Epoxy-HNE (EHN)Oxidative stress; High PUFA content; Antioxidant deficiency; Metal catalysis (Fe²⁺, Cu⁺)Elevated εdC/εdA in human/rodent tissues under oxidative stress (aging, disease); Correlation with LPO markers [2] [4] [8]
Chronic InflammationROS (O₂•⁻, H₂O₂, HO•, HOCl) → LPO → HNE/EHNPersistent immune cell activation (e.g., neutrophils/macrophages); Inflammatory diseasesIncreased adducts in inflamed tissues; Association with inflammation-related cancers [4]
Metal Overload Disorders (Wilson's, Hemochromatosis)Fenton Reaction (Fe²⁺/Cu⁺ + H₂O₂ → HO•) → LPOGenetic defects in Cu/Fe metabolism; Redox-active metal accumulation in tissues (e.g., liver)Significantly elevated εdC/εdA in liver DNA of patients [2]

Biological Significance in Mutagenesis and Carcinogenesis

εdC is a highly mutagenic lesion with well-characterized miscoding properties during DNA replication, contributing significantly to its carcinogenic potential.

  • Miscoding Properties:The structural distortion and altered hydrogen-bonding capacity of εdC severely compromise the fidelity of DNA replication:
  • In vitro studies using E. coli DNA polymerase I (Klenow fragment) show predominant misincorporation of dAMP and dTMP opposite εdC, with only minimal correct incorporation of dGMP. This results primarily in εdC→A and εdC→T transversion mutations [2].
  • Mammalian DNA polymerases exhibit similar miscoding. Polymerases α and δ predominantly incorporate dAMP and dTMP opposite εdC. However, DNA polymerase β shows a contrasting behavior, preferentially incorporating the correct dCMP opposite the lesion, suggesting potential roles in error-prone or error-free bypass depending on the cellular context [2] [6].
  • Replication studies in mammalian cells (e.g., COS-7) confirm the high mutagenicity observed in vitro, with dTMP and dAMP incorporation leading primarily to εdC→A transversions and εdC→T transitions [2].

  • Mutagenicity In Vivo:The mutagenic outcome of εdC is context-dependent:

  • While strongly miscoding in vitro, εdC was found to be only weakly mutagenic (~2% mutation frequency) when site-specifically placed in vectors replicated in E. coli [2].
  • In stark contrast, εdC is highly mutagenic in mammalian cells, highlighting critical differences in lesion bypass and repair mechanisms between prokaryotes and eukaryotes [2] [17].

  • Repair and Genomic Stability:Cellular defense mechanisms exist to counter εdC mutagenicity:

  • Base Excision Repair (BER): εdC is a primary substrate for specific DNA glycosylases. In humans, the mismatch-specific thymine DNA glycosylase (TDG) and the methyl-CpG binding domain protein 4 (MBD4) efficiently excise εdC. TDG removes εdC relatively independently of the opposing base. E. coli employs the mismatch-specific uracil-DNA glycosylase (Mug), a homolog of human TDG, which excises εdC opposite G more efficiently than uracil opposite G, suggesting εdC repair might be a primary physiological role. The initial step involves glycosylase-mediated cleavage of the N-glycosidic bond, releasing the εdC base and creating an abasic site, which is subsequently processed by AP endonucleases, DNA polymerases, and DNA ligases to restore the correct sequence [2].
  • Repair Efficiency and Consequences of Failure: Inefficient or overwhelmed repair allows εdC to persist, leading to fixation of mutations during replication. The predominant mutation types induced by εdC (transversions, transitions) are commonly observed in oncogenes (e.g., ras) and tumor suppressor genes (e.g., p53) in human cancers associated with oxidative stress and inflammation, suggesting a potential etiological link [2] [8].

Table 3: Mutagenic Profile and Repair of εdC in DNA

Biological ProcessSystemKey ObservationConsequence
Replication MiscodingE. coli Pol IPredominant incorporation: dAMP, dTMP (vs. dGMP)Primary mutations: εdC→A transversion, εdC→T transition
Mammalian Pol α/δPredominant incorporation: dAMP, dTMP (vs. dGMP)Primary mutations: εdC→A transversion, εdC→T transition
Mammalian Pol βPreferential incorporation: dCMPPotential for error-free bypass in specific repair contexts
MutagenicityE. coli (site-specific vector)Weakly mutagenic (~2% mutation frequency)Suggests efficient repair or accurate bypass in bacteria
Mammalian cells (e.g., COS-7)Highly mutagenicHigh risk of mutation fixation in human tissues
DNA RepairHuman TDG / MBD4 GlycosylasesEfficient excision of εdC (base removal); Activity somewhat independent of partner baseInitiation of BER pathway; Major defense against εdC mutagenicity
E. coli Mug GlycosylaseEfficient excision of εdC opposite G; Higher activity than on U:G mismatchSuggests εdC repair may be a primary physiological function; Bacterial defense
Carcinogenic LinkMutational SignatureεdC→A and εdC→T mutationsMatches mutational patterns seen in inflammation-driven cancers (e.g., liver, colon) associated with LPO [8]

Role as a Biomarker for Oxidative Stress and Lipid Peroxidation

The endogenous formation pathway of εdC directly links its presence in cellular DNA or bodily fluids to the level of oxidative stress and lipid peroxidation (LPO) within an organism. This connection underpins its utility as a sensitive biomarker.

  • Rationale for Biomarker Use:
  • Endogenous Origin: Unlike adducts formed only by exogenous carcinogens (e.g., VC-specific adducts), εdC is continuously generated endogenously via LPO products like HNE/EHN. Its background level reflects the basal oxidative stress/LPO burden.
  • Stability: While εdC in DNA is chemically stable under physiological conditions, it is efficiently repaired. The repaired εdC base is excreted in urine, providing a non-invasive sampling route [8] [9].
  • Specificity to LPO/Stress: Elevated levels of εdC (and its adenine counterpart εdA) in DNA or urine correlate strongly with conditions known to increase oxidative stress and LPO, such as chronic inflammatory diseases, metal storage disorders, certain dietary deficiencies, and aging [2] [4] [8].

  • Analytical Methods for Detection:Quantifying trace levels of εdC, especially in urine or complex biological matrices, requires highly sensitive and specific techniques:

  • ³²P-Postlabeling Assays: This historically important method involves enzymatic digestion of DNA to 3'-monophosphates, enrichment of adducted nucleotides (e.g., via immunoaffinity chromatography or HPLC), labeling with [γ-³²P]ATP using T4 polynucleotide kinase, separation by multi-dimensional thin-layer chromatography (TLC), and detection/quantification by autoradiography and scintillation counting. Sensitivity for urinary εdC reaches <0.1 fmol per 500 µL urine (equivalent to ~0.7 fmol/µmol creatinine). This method was crucial in establishing εdC as a urinary biomarker [3] [8].
  • Immunoaffinity Enrichment Coupled to LC-MS/MS: Modern gold standard. Uses specific monoclonal antibodies immobilized on columns/solid phases to capture and enrich etheno adducts (like εdC) from complex biological samples (urine, DNA hydrolysates). Captured adducts are then released and quantified using highly sensitive liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This offers superior specificity and sensitivity (low attomol to femtomol range) while minimizing artifacts. Stable isotope-labeled internal standards (e.g., [¹⁵N₃]-εdC) ensure accurate quantification. LC-MS/MS is now preferred for robust biomarker studies [8] [9].
  • Ultrasensitive HPLC-UV/EC: While less sensitive than the above methods, HPLC with UV or electrochemical detection has been used, particularly in earlier studies analyzing VC-exposed animals or spiked samples. Its sensitivity is generally insufficient for reliable measurement of endogenous background levels in humans [3].

  • Biomarker Applications:Measurement of εdC levels provides insights into oxidative stress burden and disease risk:

  • Urinary εdC: Reflects the whole-body burden of oxidative DNA damage and its repair. Studies show significantly elevated urinary εdC (and εdA) levels in individuals with conditions linked to high oxidative stress/LPO, such as Wilson's disease, thalassemia (iron overload), chronic hepatitis, smokers, and individuals with certain dietary deficiencies. Creatinine-normalized levels in healthy controls typically range from ~0.5 to 6.5 fmol/µmol creatinine, increasing several-fold in high-risk groups [8].
  • Tissue DNA εdC: Directly measures the burden of this specific lesion in the target organ. Elevated εdC levels have been documented in liver DNA from patients with Wilson's disease, hemochromatosis, and chronic hepatitis, as well as in animal models of inflammation, chemical exposure, and genetic defects in antioxidant defense. These increases correlate with disease progression and cancer risk in these conditions [2] [4] [7].

Table 4: Detection Methods and Biomarker Applications of εdC

AspectDetailsSignificance/Performance
Biomarker RationaleDerived from endogenous LPO (HNE/EHN)Direct link to oxidative stress and LPO burden
Repaired and excreted in urineEnables non-invasive monitoring (urinary εdC)
Elevated in DNA under pro-oxidant conditions (disease, toxins)Reflects target tissue DNA damage burden
Detection Methods³²P-Postlabeling/TLC: Enrichment (HPLC/Immunoaffinity) → ³²P-labeling → TLC separation → Scintillation countingSensitivity: <0.1 fmol εdC (urine); Historically vital; Uses radioactivity [8]
Immunoaffinity/LC-MS/MS: Antibody capture → LC separation → MRM detection using MS/MS → Quantification vs. isotope standardsSensitivity: Low attomol-femtomol range; High specificity; Gold standard for biomarker validation; Avoids radioactivity [8] [9]
HPLC-UV/EC: Direct separation/detection of nucleosidesLower sensitivity; Often insufficient for endogenous levels; Prone to interference [3]
Biomarker LevelsUrinary εdC (Healthy): ~0.5 - 6.5 fmol/µmol creatinineEstablishes baseline range
Urinary εdC (Elevated): Wilson's disease, Thalassemia, Smokers, Chronic Hepatitis (Several-fold increase vs. controls)Correlates with disease state and oxidative burden [8]
Tissue DNA εdC (Elevated): Liver DNA in Wilson's/Hemochromatosis/Chronic Hepatitis; Animal models of inflammation/toxicity/antioxidant deficiencyCorrelates with disease progression and target organ cancer risk [2] [4] [7]

Table 5: Key Chemical Identifiers for 3,N(4)-Ethenodeoxycytidine

Identifier TypeValueSource/Reference
Systematic Name4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydroimidazo[4,5-d]pyrimidin-2-onePubChem (derived) [1]
Common AbbreviationsεdC, εC, 3,N⁴-εdCMultiple Research Papers
CAS Registry NumberNot explicitly provided in search results-
PubChem CID107769 [1]
Molecular FormulaC₁₁H₁₃N₃O₄ [1]
Molecular Weight251.24 g/molCalculated from Formula
Chemical StructureEtheno bridge fused across N3 and N4 of deoxycytidine [1] [10]
IUPAC Name4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3H-imidazo[4,5-d]pyrimidin-2-onePubChem [1]

Properties

CAS Number

68498-26-0

Product Name

3,N(4)-Ethenodeoxycytidine

IUPAC Name

6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

InChI

InChI=1S/C11H13N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1-4,7-8,10,15-16H,5-6H2/t7-,8+,10+/m0/s1

InChI Key

UFLBVEMEAYZXKY-QXFUBDJGSA-N

SMILES

C1C(C(OC1N2C=CC3=NC=CN3C2=O)CO)O

Synonyms

3,N(4)-etheno-2'-deoxycytidine
3,N(4)-ethenodeoxycytidine

Canonical SMILES

C1C(C(OC1N2C=CC3=NC=CN3C2=O)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=NC=CN3C2=O)CO)O

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